molecular formula C9H11NO2 B14646361 1-Amino-3-(4-hydroxyphenyl)propan-2-one CAS No. 54615-50-8

1-Amino-3-(4-hydroxyphenyl)propan-2-one

Cat. No.: B14646361
CAS No.: 54615-50-8
M. Wt: 165.19 g/mol
InChI Key: LQVZWQREKVIMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(4-hydroxyphenyl)propan-2-one is an organic compound that features both an amino group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyphenylacetone with ammonia under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Amino-3-(4-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Amino-3-(4-hydroxyphenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to various physiological effects. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular functions.

Comparison with Similar Compounds

    Tyrosine: An amino acid with a similar structure, featuring an amino group and a hydroxyphenyl group.

    Phenylalanine: Another amino acid with a related structure but lacking the hydroxy group.

    4-Hydroxyphenylacetone: A compound with a similar phenyl structure but different functional groups.

Uniqueness: 1-Amino-3-(4-hydroxyphenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the study of biochemical pathways.

Properties

CAS No.

54615-50-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-amino-3-(4-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H11NO2/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4,11H,5-6,10H2

InChI Key

LQVZWQREKVIMIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.